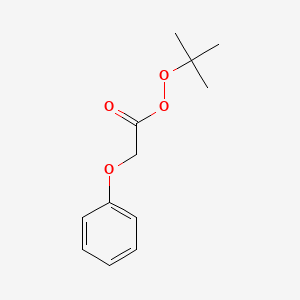
tert-Butyl phenoxyperoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl phenoxyperoxyacetate: is an organic peroxide compound known for its applications in various chemical processes. It is a peroxyester, which means it contains a peroxide group (–O–O–) bonded to an ester group. This compound is often used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl phenoxyperoxyacetate can be synthesized through the esterification of phenoxyacetic acid with tert-butyl hydroperoxide. The reaction typically occurs in the presence of trifluoroacetic anhydride and pyridine in a nonaqueous medium at low temperatures (0–5°C) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and safety standards.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl phenoxyperoxyacetate undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, facilitating the oxidation of organic substrates.
Decomposition: The compound can decompose to form tert-butyl alcohol, carbon dioxide, and phenoxyacetic acid under certain conditions.
Common Reagents and Conditions:
Oxidation Reactions: this compound is used with substrates like alkenes and alcohols in the presence of catalysts such as transition metals.
Decomposition Reactions: Thermal decomposition can occur at elevated temperatures, often monitored using techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Major Products Formed:
Oxidation Products: Depending on the substrate, products can include epoxides, ketones, and aldehydes.
Decomposition Products: tert-Butyl alcohol, carbon dioxide, and phenoxyacetic acid are common decomposition products.
Wissenschaftliche Forschungsanwendungen
tert-Butyl phenoxyperoxyacetate has several applications in scientific research:
Biology: The compound’s oxidizing properties are utilized in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Wirkmechanismus
The mechanism of action of tert-butyl phenoxyperoxyacetate involves the generation of free radicals through the homolytic cleavage of the peroxide bond (–O–O–). These free radicals can initiate polymerization reactions or oxidize organic substrates. The molecular targets and pathways involved include:
Polymerization: Free radicals generated by the compound initiate the polymerization of monomers, leading to the formation of polymers.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl peroxyacetate
- tert-Butyl peroxybutyrate
- tert-Butyl phenylperoxyacetate
- tert-Butyl peroxyundecanoate
Comparison: tert-Butyl phenoxyperoxyacetate is unique due to its phenoxy group, which imparts specific reactivity and stability compared to other tert-butyl peroxyesters. For instance, tert-butyl peroxyacetate and tert-butyl peroxybutyrate have different alkyl groups, affecting their reactivity and applications. The phenoxy group in this compound provides enhanced stability and selectivity in oxidation reactions .
Eigenschaften
CAS-Nummer |
5789-77-5 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
tert-butyl 2-phenoxyethaneperoxoate |
InChI |
InChI=1S/C12H16O4/c1-12(2,3)16-15-11(13)9-14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
CQQQFUYNHQOSRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OOC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




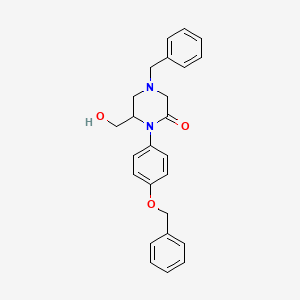
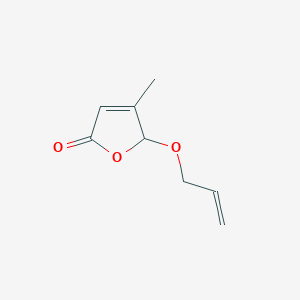


![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
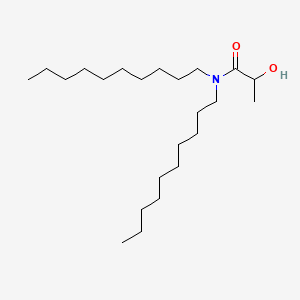
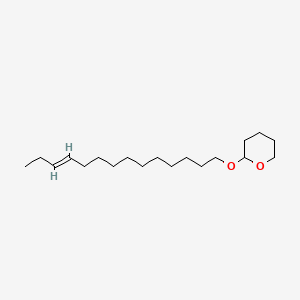
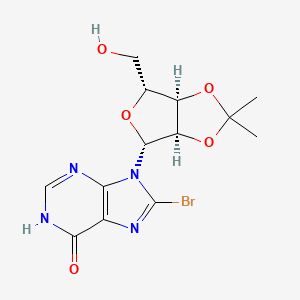
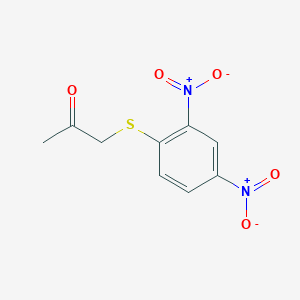
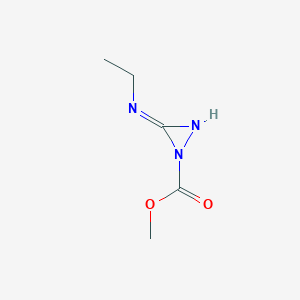
![N-[4-(4-formamidophenyl)sulfonylphenyl]acetamide](/img/structure/B13806241.png)

